molecular formula C14H14F3N5O3S B2385202 3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 2034488-67-8

3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Cat. No.: B2385202
CAS No.: 2034488-67-8
M. Wt: 389.35
InChI Key: ILHYDOZWCMONPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H14F3N5O3S and its molecular weight is 389.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O3S/c1-21-8-18-20-13(21)26(24,25)9-6-22(7-9)12(23)19-11-5-3-2-4-10(11)14(15,16)17/h2-5,8-9H,6-7H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHYDOZWCMONPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a triazole ring, an azetidine moiety, and a trifluoromethyl-substituted phenyl group. The synthesis typically involves multi-step organic reactions that include the formation of the triazole ring through cyclization processes. These reactions can be optimized for yield and purity using various catalysts and conditions .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and biological macromolecules. The triazole ring is known for its role as an enzyme inhibitor, specifically by binding to the active sites of target enzymes, which blocks substrate access. This mechanism is crucial in the development of therapeutic agents aimed at various diseases .

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. The presence of the triazole structure enhances interactions with microbial enzymes, potentially leading to inhibition of growth in pathogenic organisms. For instance, studies have shown that related triazole compounds possess potent antifungal properties against species such as Candida and Aspergillus .

Anticancer Activity

The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that analogs containing the triazole moiety can exhibit cytotoxic effects against various cancer cell lines. For example, modifications to the azetidine structure have been linked to improved potency against human leukemia cells .

CompoundCell LineIC50 (µM)
Parent CompoundL1210 (Murine leukemia)6
Triazole AnalogL12101.2
Triazole AnalogHeLa (Cervical carcinoma)9.6

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting kinases involved in cancer progression, similar to imatinib but with improved efficacy against resistant variants . The binding affinity studies reveal that the triazole unit plays a critical role in stabilizing interactions within the ATP-binding site of target kinases.

Case Studies

  • Antifungal Activity : A study evaluated the efficacy of triazole-based compounds against Candida albicans. The results indicated a significant reduction in fungal load at concentrations as low as 5 µM when treated with derivatives similar to our compound .
  • Anticancer Efficacy : In a comparative study involving various cancer cell lines (CEM, HeLa), a derivative of the compound demonstrated enhanced cytotoxicity with IC50 values significantly lower than those of traditional chemotherapeutics .
  • Kinase Inhibition : A series of experiments highlighted the ability of the triazole-containing compounds to inhibit Bcr-Abl kinase activity, crucial for chronic myeloid leukemia treatment. The modifications introduced by the azetidine and sulfonyl groups were found to enhance binding affinity and selectivity .

Scientific Research Applications

Scientific Research Applications

  • Enzyme Inhibition : Research indicates that compounds containing triazole rings can act as enzyme inhibitors. The specific interactions of this compound with biological macromolecules are being studied to understand its potential roles in inhibiting target enzymes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic properties, including:
    • Anticancer Activity : Studies have shown that triazole-containing compounds can possess significant anticancer activity against various cancer cell lines. For example, derivatives of similar structures have been reported to inhibit growth in prostate cancer and melanoma models .
    • Antibacterial and Antifungal Properties : The triazole moiety is well-documented for its effectiveness against fungal infections, suggesting that this compound could be developed into new antifungal agents.

Industry

  • Material Development : The unique chemical structure allows for the application in developing new materials with specific properties, such as polymers and coatings that require enhanced durability or chemical resistance.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation of Triazole Derivatives :
    • A study focused on synthesizing various triazole derivatives demonstrated their potential as effective anticancer agents against multiple cell lines. The mechanism involved the inhibition of specific signaling pathways essential for cancer cell proliferation .
  • Biological Activity Investigations :
    • Research into the interactions between triazole derivatives and biological targets has highlighted their role in enzyme inhibition and antimicrobial activity, reinforcing their therapeutic potential .

Preparation Methods

Thiol Oxidation to Sulfonyl Chloride

4-Methyl-4H-1,2,4-triazole-3-thiol is treated with chlorine gas in hydrochloric acid under controlled conditions to yield the corresponding sulfonyl chloride:
$$
\text{4-Methyl-4H-1,2,4-triazole-3-thiol} + 3\text{Cl}2 \rightarrow \text{4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride} + 2\text{HCl} + \text{SCl}2 \uparrow
$$
Key Conditions :

  • Temperature: 0–5°C to prevent over-oxidation.
  • Solvent: Dichloromethane or ethyl acetate.
  • Reaction Time: 2–4 hours.

Functionalization of Azetidine at the 3-Position

Introducing the sulfonyl-triazole group to azetidine’s 3-position requires strategic activation of the carbon center.

Tosylation of Azetidine-3-ol

Azetidine-3-ol is converted to its tosylate derivative to enhance leaving-group ability:
$$
\text{Azetidine-3-ol} + \text{Tosyl chloride} \xrightarrow{\text{Base}} \text{3-Tosylazetidine} + \text{HCl}
$$
Base : Pyridine or triethylamine.
Solvent : Dichloromethane at 0°C.

Nucleophilic Substitution with Sulfinate Salt

The tosylate undergoes displacement with the sodium salt of 4-methyl-4H-1,2,4-triazole-3-sulfinic acid:
$$
\text{3-Tosylazetidine} + \text{NaSO}_2\text{(Triazole)} \rightarrow \text{3-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine} + \text{NaOTs}
$$
Conditions :

  • Solvent: Dimethylformamide (DMF) at 80°C.
  • Reaction Time: 12–18 hours.

Carboxamide Formation at the 1-Position

The azetidine’s nitrogen is functionalized via carbodiimide-mediated coupling with 2-(trifluoromethyl)aniline.

Synthesis of Azetidine-1-carboxylic Acid

Azetidine is oxidized to its carboxylic acid derivative using ruthenium-based catalysts under acidic conditions:
$$
\text{Azetidine} + \text{RuO}4 \xrightarrow{\text{H}2\text{SO}4} \text{Azetidine-1-carboxylic acid} + \text{H}2\text{O}
$$

Activation and Coupling

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 2-(trifluoromethyl)aniline:
$$
\text{Azetidine-1-carboxylic acid} + \text{EDC} \rightarrow \text{Active ester intermediate} \xrightarrow{\text{Aniline}} \text{Carboxamide}
$$
Optimized Parameters :

  • Solvent: Acetonitrile/ethyl acetate (1:1).
  • Temperature: 0°C to room temperature.
  • Yield: 75–85% after recrystallization.

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as:

  • Triazole sulfonyl chloride synthesis (Section 2).
  • Azetidine-3-sulfonylation (Section 3).
  • Carboxamide installation (Section 4).

Critical Considerations :

  • Protection-Deprotection : Boc protection of azetidine’s nitrogen during sulfonylation prevents undesired side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.
  • Analytical Validation : NMR (¹H, ¹³C) and LC-MS confirm structural integrity at each stage.

Alternative Methodologies

One-Pot Sulfonylation-Coupling

Recent advances enable concurrent sulfonylation and carboxamide formation using mixed anhydride intermediates:
$$
\text{Azetidine} + \text{Triazole-SO}_2\text{Cl} + \text{Aniline} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$
Advantages : Reduced step count, improved atom economy.

Enzymatic Carboxamide Synthesis

Lipase-mediated coupling in non-aqueous media offers eco-friendly advantages, though yields remain suboptimal (50–60%).

Challenges and Optimization

  • Regioselectivity : Ensuring sulfonylation occurs exclusively at the azetidine’s 3-position requires steric and electronic control.
  • Triazole Stability : The 1,2,4-triazole ring is prone to decomposition under acidic conditions, necessitating pH monitoring.
  • Scale-Up : Nucleophilic substitution at azetidine’s 3-position exhibits nonlinear kinetics, complicating industrial-scale production.

Q & A

Q. What synthetic strategies are recommended for preparing 3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide?

The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the azetidine-carboxamide core via ring-opening of azetidine precursors or coupling reactions (e.g., carbodiimide-mediated amidation).
  • Step 2: Sulfonylation of the triazole moiety using sulfonyl chlorides under basic conditions (e.g., pyridine or DMAP catalysis).
  • Step 3: Purification via column chromatography or recrystallization. Reaction optimization can employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and stoichiometry .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • X-ray crystallography (via SHELX software) resolves stereochemistry and bond angles, particularly for the azetidine and triazole rings .
  • NMR spectroscopy (¹H/¹³C, HSQC, HMBC) confirms connectivity, with the trifluoromethyl group showing distinct ¹⁹F NMR signals.
  • High-resolution mass spectrometry (HR-MS) validates molecular weight.
  • HPLC-PDA assesses purity (>95% threshold for biological studies).

Q. How can computational methods predict the compound’s electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability to evaluate nonlinear optical (NLO) potential. For triazole-sulfonyl derivatives, basis sets like B3LYP/6-311+G(d,p) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies (e.g., rotational isomerism in solution vs. solid-state conformations) require:

  • Variable-temperature NMR to probe dynamic behavior.
  • Complementary DFT optimizations of possible conformers, comparing computed NMR shifts with experimental data.
  • Crystallographic refinement using SHELXL to validate bond lengths/angles .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity for triazole formation .
  • Flow chemistry enables precise control of sulfonylation kinetics, reducing side reactions like over-sulfonation .
  • Table 1: Example optimization parameters for sulfonylation:
ParameterRange TestedOptimal Condition
Temperature0°C to 40°C25°C
SolventDCM, THF, AcetoneTHF
BasePyridine, Et₃NPyridine

Q. How can the compound’s biological target(s) be identified using computational docking?

  • Molecular docking (AutoDock Vina or Glide) screens against protein databases (e.g., PDB) to prioritize targets. For triazole-sulfonamides, kinases or GPCRs are plausible candidates.
  • Pharmacophore modeling aligns the sulfonyl group and trifluoromethylphenyl moiety with known active sites .
  • MD simulations (AMBER/CHARMM) validate binding stability over 100 ns trajectories.

Q. What experimental and theoretical approaches assess the compound’s solvatochromic behavior?

  • UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane to DMSO) measures λₘₐₓ shifts.
  • DFT/TD-DFT computes solvent effects using the Polarizable Continuum Model (PCM), correlating dipole moments with observed shifts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Dose-response curves (IC₅₀ values) may vary due to cell-specific uptake or metabolic activation.
  • ROS assays and apoptosis markers (e.g., caspase-3) clarify mechanistic consistency.
  • Comparative studies with structural analogs (e.g., triazole-thioacetamides ) identify critical substituents for activity.

Q. Why might crystallographic data show planar triazole rings while DFT predicts slight puckering?

  • Crystal packing forces can flatten rings in the solid state.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O bonds) influencing conformation .

Methodological Recommendations

Q. What protocols ensure reproducibility in multi-step syntheses?

  • In situ monitoring via FTIR or Raman spectroscopy tracks intermediate formation.
  • Strict anhydrous conditions for sulfonylation steps prevent hydrolysis.
  • Batch-to-batch NMR comparison ensures consistency in trifluoromethylphenyl coupling .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) incubations (37°C, 24–72 h) followed by LC-MS analysis.
  • Forced degradation studies (acid/base/oxidative stress) identify vulnerable sites (e.g., sulfonyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.